molecular formula C18H22N4OS B303721 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303721
M. Wt: 342.5 g/mol
InChI Key: WKEKXOFWVFGEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as THIQ, is a synthetic compound that has been widely used in scientific research for its unique properties. THIQ is a heterocyclic compound that contains a quinoline ring, a thiophene ring, and a cyano group. It is a potent inhibitor of various enzymes and receptors, and has been studied extensively for its potential applications in medicine and other fields.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is complex and involves the inhibition of various enzymes and receptors. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent inhibitor of MAO enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have various effects on the central nervous system. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the activity of various receptors, including the adenosine A1 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has various biochemical and physiological effects, including the inhibition of MAO enzymes and the modulation of neurotransmitter levels. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have analgesic effects, and has been studied for its potential applications in pain management. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has various advantages and limitations for lab experiments. One advantage is its potent inhibitory effects on various enzymes and receptors, which can be useful for studying the mechanisms of these targets. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has various limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are various future directions for the study of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of new derivatives and analogs of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with improved properties and reduced toxicity. Another potential direction is the study of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in the context of various diseases and conditions, including pain, inflammation, and neurodegenerative diseases. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may also have potential applications in the field of drug discovery, and could be used as a lead compound for the development of new drugs.

Synthesis Methods

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the quinoline ring, and the cyano group is introduced through a nucleophilic substitution reaction.

Scientific Research Applications

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been widely used in scientific research for its unique properties. It is a potent inhibitor of various enzymes and receptors, and has been studied extensively for its potential applications in medicine and other fields. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have various effects on the central nervous system.

properties

Product Name

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H22N4OS/c1-18(2)7-13-16(14(23)8-18)15(11-5-6-24-10-11)12(9-19)17(20)22(13)21(3)4/h5-6,10,15H,7-8,20H2,1-4H3

InChI Key

WKEKXOFWVFGEEK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CSC=C3)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CSC=C3)C(=O)C1)C

Origin of Product

United States

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